molecular formula C19H16ClN3O2 B5063967 N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide

N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide

Cat. No. B5063967
M. Wt: 353.8 g/mol
InChI Key: MWLKRZUZFRARJU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide, also known as CPP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. CPP is a pyridazine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which enhances the cholinergic neurotransmission and improves cognitive function. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and NMDA receptors, which play a crucial role in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to improve cognitive function and memory retention. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to modulate the activity of ion channels, which play a crucial role in neuronal excitability and synaptic plasticity. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain and enhances cholinergic neurotransmission.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has several advantages for lab experiments, including its low toxicity and high stability. However, N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has some limitations, including its low solubility in water and its high cost.

Future Directions

N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has several potential future directions, including its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide and its potential applications in various fields of science.

Synthesis Methods

N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to obtain 4-chloro-α-phenylpyridine-3-acetic acid ethyl ester. This compound is then reacted with hydrazine hydrate to obtain N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of acetylacetone and the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst.

Scientific Research Applications

N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. N-(4-chlorophenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13(19(25)21-16-9-7-15(20)8-10-16)23-18(24)12-11-17(22-23)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKRZUZFRARJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

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